molecular formula C18H17N5O3S B12169597 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide

4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide

Cat. No.: B12169597
M. Wt: 383.4 g/mol
InChI Key: VHJCYAOGTUIDLA-UHFFFAOYSA-N
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Description

4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Amination: The pyrimidine ring is then aminated using an appropriate amine source under controlled conditions.

    Benzamide Formation: The benzamide moiety is introduced through an acylation reaction involving benzoyl chloride and an amine.

    Sulfonamide Introduction: The sulfonamide group is added via a sulfonation reaction using sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Chemical Biology: The compound is employed in chemical biology to investigate enzyme functions and protein-ligand interactions.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylphenyl)benzamide
  • 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)aniline
  • 4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)phenylacetamide

Uniqueness

4-(pyrimidin-2-ylamino)-N-(4-sulfamoylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore with antibacterial and diuretic properties.

Properties

Molecular Formula

C18H17N5O3S

Molecular Weight

383.4 g/mol

IUPAC Name

4-(pyrimidin-2-ylamino)-N-[(4-sulfamoylphenyl)methyl]benzamide

InChI

InChI=1S/C18H17N5O3S/c19-27(25,26)16-8-2-13(3-9-16)12-22-17(24)14-4-6-15(7-5-14)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H2,19,25,26)(H,20,21,23)

InChI Key

VHJCYAOGTUIDLA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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